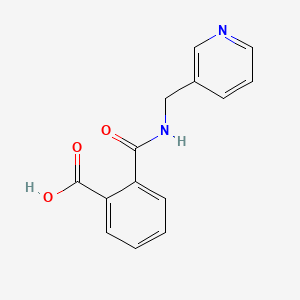

N-Pyridin-3-ylmethyl-phthalamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-Pyridin-3-ylmethyl-phthalamic acid involves specific reaction conditions and routes. One method includes the reaction of α-bromoketones with 2-aminopyridine under controlled conditions . The reaction typically occurs in toluene, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), resulting in the formation of N-(pyridin-2-yl)amides . This method is mild and metal-free, making it an attractive option for industrial production .

Análisis De Reacciones Químicas

N-Pyridin-3-ylmethyl-phthalamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . The major products formed from these reactions are typically amides and other derivatives, depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

1.1. Cholinesterase Inhibition

One of the prominent applications of N-Pyridin-3-ylmethyl-phthalamic acid is its role as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds containing phthalimide and pyridinium moieties have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that derivatives of this compound can effectively reduce the activity of these enzymes, potentially improving cognitive function by enhancing cholinergic transmission in the brain .

1.2. Neuroprotective Properties

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties by modulating the expression of glycogen synthase kinase 3 (GSK3), a key player in neurodegenerative processes. The selective inhibition of GSK3β has been linked to reduced hyperphosphorylation of tau proteins, which are implicated in Alzheimer's pathology. This suggests that this compound could be developed into a therapeutic agent targeting Alzheimer's disease mechanisms .

2.1. Antitumor Activity

The compound has also been explored for its antitumor properties. Various studies have synthesized derivatives of this compound and evaluated their cytotoxic effects against different cancer cell lines. These derivatives have shown promising results in inhibiting tumor growth, making them candidates for further development in cancer therapy .

2.2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Complexes formed with metal ions using this compound as a ligand have demonstrated significant antibacterial activity against various pathogens, including strains of E. coli and S. aureus. This positions the compound as a potential candidate for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as phthalic anhydride and pyridine derivatives. The characterization of synthesized compounds is usually performed using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), ensuring the purity and structural integrity necessary for biological testing.

4.1. Case Study: Neuroprotective Effects in Animal Models

In a study evaluating the neuroprotective effects of this compound derivatives, researchers administered various doses to transgenic mice models exhibiting Alzheimer's-like symptoms. The results indicated that treatment with these derivatives led to improved cognitive performance in maze tests and reduced levels of amyloid plaques compared to untreated controls .

4.2. Case Study: Antitumor Efficacy

Another significant study focused on the antitumor efficacy of this compound derivatives against breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cholinesterase Inhibition | Inhibition of AChE and BChE for cognitive enhancement | Significant reduction in enzyme activity observed |

| Neuroprotective Properties | Modulation of GSK3β expression to reduce tau hyperphosphorylation | Improved cognition in animal models |

| Antitumor Activity | Cytotoxic effects against various cancer cell lines | Induction of apoptosis in tumor cells |

| Antimicrobial Activity | Antibacterial effects against pathogens | Effective against E. coli and S. aureus |

Mecanismo De Acción

The mechanism of action of N-Pyridin-3-ylmethyl-phthalamic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable amide bonds, which are crucial for its biological activity . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with various proteins and enzymes .

Comparación Con Compuestos Similares

N-Pyridin-3-ylmethyl-phthalamic acid can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines . These compounds share similar structural features and biological activities but differ in their specific applications and reaction conditions . The uniqueness of this compound lies in its specific molecular structure and its potential for diverse scientific applications .

Actividad Biológica

N-Pyridin-3-ylmethyl-phthalamic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C14H12N2O3 (CID 654317), is characterized by a pyridine ring and a phthalamic acid moiety. The structural features of this compound suggest potential interactions with various biological targets, particularly in neuropharmacology and cancer therapy.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate receptor activity:

- Acetylcholinesterase Inhibition : Similar to other phthalimide derivatives, this compound may exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. AChE inhibitors help increase acetylcholine levels in the brain, thereby improving cognitive function .

- Antioxidant Activity : Studies indicate that compounds with pyridine frameworks often possess significant antioxidant properties. This can be linked to their ability to scavenge free radicals, reducing oxidative stress in cells .

1. Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective effects in vitro. For instance, in assays using differentiated PC12 cells, the compound showed potential in enhancing cell viability under oxidative stress conditions .

2. Anticancer Properties

The compound's structural similarity to known anticancer agents suggests it may also inhibit tumor growth. Pyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for its anticancer potential .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyridine and phthalamic acid moieties can significantly influence the biological activity of these compounds. For instance, substituents on the pyridine ring can enhance AChE inhibitory activity or increase cytotoxicity against cancer cells .

Propiedades

IUPAC Name |

2-(pyridin-3-ylmethylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTSHBZADBQZMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.